5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
Overview
Description
5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 . It is also known by other synonyms such as Thieno[3,2-b]pyridin-7(4H)-one, 5-methyl- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NOS/c1-5-6-4-7(10)9-8(11)3-2-6/h2-4H,1H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Heterocyclic Synthesis
- Synthesis of Pyridine-2(1H)-thione and Fused Nitrogen/Sulfur Heterocyclic Derivatives: 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is synthesized from various compounds and used in creating a range of thieno[2,3-b]-pyridine derivatives. These derivatives serve as precursors for further chemical synthesis, demonstrating the compound's role in heterocyclic synthesis (Elneairy, 2010).
Antimicrobial Evaluation
- Antimicrobial Properties of Thienopyridine Derivatives: Research indicates that some derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rateb et al., 2011).
Photophysical Studies for Antitumor Applications
- Fluorescence in Antitumor Compounds: The photophysical properties (absorption and fluorescence) of certain thienopyridine derivatives are studied in different solvents, with a focus on their potential as antitumor compounds. This highlights the use of this compound derivatives in medical research and drug development (Carvalho et al., 2013).
Novel Synthesis Techniques
- One-pot and Step-wise Synthesis: The compound is used in the development of novel synthetic techniques, like one-pot and step-wise synthesis methods for creating thieno[3,2-c]pyridin-4-ones, further emphasizing its versatility in chemical synthesis (Sahu et al., 2016).
Synthesis of Fluorescent Compounds
- Synthesis of Fluorescent Thieno[3,2- b]pyridine-5(4 H)-ones: This research focuses on synthesizing and analyzing the photophysical properties of fluorescent thieno[3,2-b]pyridine derivatives. Such compounds have potential applications in fields like bioimaging and sensor technology (Sung et al., 2018).
Safety and Hazards
Future Directions
Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . Therefore, future research may focus on exploring the potential applications of these compounds in medicine and other fields. Additionally, new synthetic approaches to these compounds may also be developed .
Properties
IUPAC Name |
5-methyl-4H-thieno[3,2-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-7(10)8-6(9-5)2-3-11-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYEZHFGJPUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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